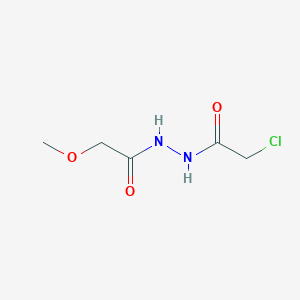
N'-(2-氯乙酰基)-2-甲氧基乙酰肼
描述
N’-(2-chloroacetyl)-2-methoxyacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloroacetyl group and a methoxyacetyl group attached to a hydrazide moiety
科学研究应用
N’-(2-chloroacetyl)-2-methoxyacetohydrazide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
Target of Action
Compounds with similar structures, such as those in the caine family of local anesthetics, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .
Mode of Action
It’s worth noting that related compounds, such as lidocaine, work by blocking sodium channels, thereby inhibiting the sensation of pain .
Biochemical Pathways
It’s known that related compounds, such as those in the caine family, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane . This action disrupts the normal functioning of nerve cells, preventing the transmission of pain signals to the central nervous system.
Pharmacokinetics
It’s known that related compounds, such as lidocaine, are administered topically, orally, or injected, depending on the situation .
Result of Action
Related compounds, such as those in the caine family, are known to inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane . This action disrupts the normal functioning of nerve cells, preventing the transmission of pain signals to the central nervous system.
Action Environment
For example, certain pesticides have been found to inhibit the ribonucleic acid (RNA) synthesis in soil communities, which could potentially affect the action of these compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methoxyacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methoxyacetohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: Preparation of 2-methoxyacetohydrazide by reacting methoxyacetic acid with hydrazine hydrate.
Step 2: Reaction of 2-methoxyacetohydrazide with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N’-(2-chloroacetyl)-2-methoxyacetohydrazide.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-2-methoxyacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
N’-(2-chloroacetyl)-2-methoxyacetohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced hydrazide derivatives.
Hydrolysis: Formation of methoxyacetic acid and hydrazine derivatives.
相似化合物的比较
Similar Compounds
N-chloroacetyl-2-methoxyacetamide: Similar structure but lacks the hydrazide moiety.
2-chloroacetyl-2-methoxyacetohydrazide: Similar structure but with different substitution patterns.
N-(2-chloroacetyl)-2-methoxyacetohydrazine: Similar structure but with a different functional group.
Uniqueness
N’-(2-chloroacetyl)-2-methoxyacetohydrazide is unique due to the presence of both chloroacetyl and methoxyacetyl groups attached to a hydrazide moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
属性
IUPAC Name |
N'-(2-chloroacetyl)-2-methoxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-3-5(10)8-7-4(9)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGPACYNMOSKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















